![molecular formula C23H29N3O4 B2920302 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide CAS No. 1203129-70-7](/img/structure/B2920302.png)
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide
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Overview
Description
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Catalysis
Dicyanomethylene Compounds as Cyanation Reagents : Research has shown that compounds like dicyanomethylene can act on N-aryl derivatives via hydride abstraction followed by cyanide addition, forming carbonitriles in moderate yields. This method highlights the potential utility of related chemical structures in synthesizing nitrogen-containing heterocycles, which could be structurally or functionally analogous to the chemical compound (Döpp, Jüschke, & Henkel, 2002).
Palladium Iodide Catalyzed Multicomponent Carbonylative Approaches : Studies have demonstrated the versatility of palladium iodide catalysis in the functionalization of isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides, suggesting potential pathways for the synthesis of compounds with similar structural frameworks (Mancuso et al., 2014).
Structural Analysis and Material Science
Effect of Pressure on Polymorphs of Tolazamide : This research focuses on the behavior of tolazamide polymorphs under pressure, offering insights into the physical chemistry of solid-state forms. Such studies could inform the development and stabilization of related compounds in various forms and polymorphs (Fedorov et al., 2017).
Enantioselective Synthesis
Enantioselective Amine α-Functionalization : Research has explored the enantioselective functionalization of the α-methylene C–H bonds of amines, including azepanes, highlighting methods for the synthesis of bioactive compounds and therapeutic agents. This indicates the importance of stereochemistry in the development of compounds with specific biological activities (Jain, Verma, Xia, & Yu, 2016).
Ionic Liquids and Green Chemistry
Azepanium Ionic Liquids : The synthesis of a new family of room temperature ionic liquids using azepane demonstrates innovative approaches to utilizing alicyclic secondary amines in green chemistry. Such research offers a perspective on the design of environmentally benign solvents and catalysts, potentially relevant to the processing or application of the compound (Belhocine et al., 2011).
Future Directions
properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16(2)30-19-10-8-17(9-11-19)21(27)24-20-14-18(15-25(3)23(20)29)22(28)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHLJJYGGBIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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